molecular formula C17H12BrFN4O2S2 B2864150 3-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392297-59-5

3-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

Cat. No. B2864150
M. Wt: 467.33
InChI Key: WQQFOEWDVVPVEZ-UHFFFAOYSA-N
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Description

The compound “3-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide” is a complex organic molecule that contains several functional groups, including an amide, a bromine atom, a fluorine atom, a thiadiazole ring, and a sulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromine and fluorine atoms, as well as the amide and thiadiazole functional groups, would likely have a significant impact on the compound’s three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromine atom could potentially undergo substitution reactions, while the amide group might participate in condensation or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the bromine and fluorine atoms might increase the compound’s density and boiling point, while the amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Photodynamic Therapy Applications

The synthesis and characterization of zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups, including a mention of thiadiazole structures, have shown promise in photodynamic therapy (PDT) for cancer treatment. These compounds display good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, crucial for Type II PDT mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Enzyme Inhibition

Compounds containing the thiadiazole moiety have been evaluated for their potential as anticancer agents and enzyme inhibitors. For instance, halogenated sulfonamides, including thiadiazole derivatives, have shown inhibition against tumor-associated carbonic anhydrase IX, suggesting their application as antitumor agents (Ilies et al., 2003).

Catalytic Applications in Organic Synthesis

N-bromo sulfonamide compounds, with structural resemblance to the query compound, have been used as catalysts in organic synthesis, demonstrating the versatility of these compounds in facilitating chemical transformations. For example, the synthesis of bis(pyrazol-5-ols) has been catalyzed by an N-bromo sulfonamide reagent, highlighting the utility of such compounds in organic synthesis (Khazaei, Abbasi, & Moosavi-Zare, 2014).

Synthesis of Complex Molecules

Research into the synthesis of complex molecules, including those containing the thiadiazole ring, underpins the development of novel therapeutic agents and materials. For example, the synthesis of thiadiazolobenzamide and its complexes with Ni and Pd has been explored, revealing insights into the chemical behavior and potential applications of such compounds (Adhami et al., 2012).

Future Directions

The potential applications and future directions for this compound would depend on its physical, chemical, and biological properties. Further studies could explore its potential uses in fields such as medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

3-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrFN4O2S2/c18-11-3-1-2-10(8-11)15(25)21-16-22-23-17(27-16)26-9-14(24)20-13-6-4-12(19)5-7-13/h1-8H,9H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQQFOEWDVVPVEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrFN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

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